N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole ring, a pyrazole ring, and an oxolane moiety, contributes to its wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been found to exhibit diverse biological activities
Mode of Action
Benzothiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Benzothiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Oxolane Moiety: The oxolane moiety can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.
Final Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole intermediates through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolane moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzothiazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate its antimicrobial, anticancer, and anti-inflammatory properties. The compound has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory disorders. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine: This compound has a similar benzothiazole core but differs in the substituents attached to the nitrogen atoms.
2,4-Disubstituted thiazoles: These compounds have shown multitargeted bioactivity, including antibacterial and antifungal properties.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide: This compound has a different substituent pattern on the benzothiazole ring and has been studied for its potential therapeutic applications.
The unique combination of the benzothiazole, pyrazole, and oxolane moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c1-22-13(7-8-20-22)17(24)23(10-11-4-3-9-26-11)18-21-15-14(25-2)6-5-12(19)16(15)27-18/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXARHSQPDSVBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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